1-ethyl-4-iodo-5-(propoxymethyl)-1H-pyrazole 1-ethyl-4-iodo-5-(propoxymethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1856099-23-4
VCID: VC4089003
InChI: InChI=1S/C9H15IN2O/c1-3-5-13-7-9-8(10)6-11-12(9)4-2/h6H,3-5,7H2,1-2H3
SMILES: CCCOCC1=C(C=NN1CC)I
Molecular Formula: C9H15IN2O
Molecular Weight: 294.13

1-ethyl-4-iodo-5-(propoxymethyl)-1H-pyrazole

CAS No.: 1856099-23-4

Cat. No.: VC4089003

Molecular Formula: C9H15IN2O

Molecular Weight: 294.13

* For research use only. Not for human or veterinary use.

1-ethyl-4-iodo-5-(propoxymethyl)-1H-pyrazole - 1856099-23-4

Specification

CAS No. 1856099-23-4
Molecular Formula C9H15IN2O
Molecular Weight 294.13
IUPAC Name 1-ethyl-4-iodo-5-(propoxymethyl)pyrazole
Standard InChI InChI=1S/C9H15IN2O/c1-3-5-13-7-9-8(10)6-11-12(9)4-2/h6H,3-5,7H2,1-2H3
Standard InChI Key QAGRBCOZVCLPMV-UHFFFAOYSA-N
SMILES CCCOCC1=C(C=NN1CC)I
Canonical SMILES CCCOCC1=C(C=NN1CC)I

Introduction

Chemical Identity and Structural Features

Molecular Composition

1-Ethyl-4-iodo-5-(propoxymethyl)-1H-pyrazole has the systematic name 1-ethyl-4-iodo-5-(propoxymethyl)-1H-pyrazole, reflecting its substitution pattern:

  • 1-position: Ethyl group (-CH2CH3)

  • 4-position: Iodo substituent (-I)

  • 5-position: Propoxymethyl group (-CH2-O-CH2CH2CH3)

The molecular formula C9H15IN2O derives from the pyrazole ring (C3H4N2) and its substituents. The iodine atom contributes significant molecular weight (126.9 g/mol) and polarizability, influencing the compound’s reactivity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC9H15IN2O
Molecular Weight293.9 g/mol
Halogen ContentIodine (43.2% by mass)
Boiling/Melting PointsNot reported (inferred stable)

Structural Analogues

Comparative analysis with related pyrazole derivatives highlights the impact of substituents on properties:

Compound NameSubstituentsMolecular FormulaKey Differences
4-Bromo-1-ethyl-5-(methoxymethyl)-1H-pyrazole Bromo, methoxymethylC7H11BrN2OSmaller alkoxy group, bromine
1-Isopropyl-4-iodo-5-(methoxymethyl)-1H-pyrazole Isopropyl, methoxymethylC8H13IN2OBulkier alkyl group

The propoxymethyl group in the target compound enhances lipophilicity compared to methoxymethyl analogs, potentially improving membrane permeability in biological systems .

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis is documented for 1-ethyl-4-iodo-5-(propoxymethyl)-1H-pyrazole, analogous methods for halogenated pyrazoles suggest a multi-step approach:

  • Core Formation: Condensation of hydrazine derivatives with diketones or β-keto esters to form the pyrazole ring.

  • Alkylation: Introduction of the ethyl group at the 1-position using alkylating agents like dimethyl carbonate .

  • Halogenation: Iodination via electrophilic substitution or halogen exchange (e.g., replacing bromine with iodine using NaI in acetone) .

  • Propoxymethyl Introduction: Etherification of a hydroxymethyl intermediate with propyl bromide under basic conditions .

Example Reaction Scheme:

  • Pyrazole Ring Formation:
    Hydrazine+1,3-Diketone3-Ethyl-5-pyrazolecarboxylate\text{Hydrazine} + \text{1,3-Diketone} \rightarrow \text{3-Ethyl-5-pyrazolecarboxylate}

  • N-Alkylation:
    3-Ethyl-5-pyrazolecarboxylate+CH3OCOOCH3K2CO31-Ethyl-5-pyrazolecarboxylate\text{3-Ethyl-5-pyrazolecarboxylate} + \text{CH}_3\text{OCOOCH}_3 \xrightarrow{\text{K}_2\text{CO}_3} \text{1-Ethyl-5-pyrazolecarboxylate}

  • Iodination:
    1-Ethyl-4-bromo-5-pyrazolecarboxylate+NaI1-Ethyl-4-iodo-5-pyrazolecarboxylate\text{1-Ethyl-4-bromo-5-pyrazolecarboxylate} + \text{NaI} \rightarrow \text{1-Ethyl-4-iodo-5-pyrazolecarboxylate}

  • Propoxymethylation:
    1-Ethyl-4-iodo-5-hydroxymethyl-1H-pyrazole+CH2BrOCH2CH2CH3BaseTarget Compound\text{1-Ethyl-4-iodo-5-hydroxymethyl-1H-pyrazole} + \text{CH}_2\text{BrOCH}_2\text{CH}_2\text{CH}_3 \xrightarrow{\text{Base}} \text{Target Compound}

Optimization Challenges

  • Regioselectivity: Directing iodine to the 4-position requires careful control of reaction conditions to avoid byproducts .

  • Stability: The iodo group’s susceptibility to light and moisture necessitates inert atmospheres during synthesis .

Chemical Properties and Reactivity

Electrophilic and Nucleophilic Behavior

  • Iodo Substituent: Acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. For example, displacement with amines or thiols could yield functionalized pyrazoles .

  • Propoxymethyl Group: Stable under basic conditions but cleavable via acid-catalyzed hydrolysis to generate a hydroxymethyl derivative .

Spectroscopic Characteristics

  • NMR: Expected signals include:

    • 1H NMR: δ 1.2–1.4 (triplet, ethyl CH3), δ 3.5–3.7 (m, propoxymethyl OCH2), δ 6.3 (s, pyrazole H3).

    • 13C NMR: δ 12–15 (ethyl CH3), δ 70–75 (propoxymethyl OCH2), δ 140–150 (pyrazole C4) .

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